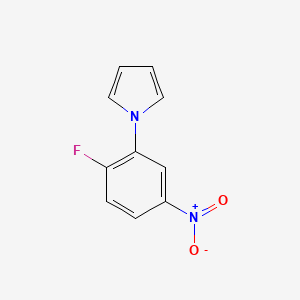

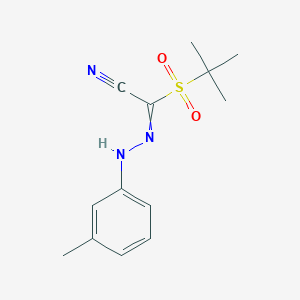

![molecular formula C12H6F4O2 B1304006 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 306936-05-0](/img/structure/B1304006.png)

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

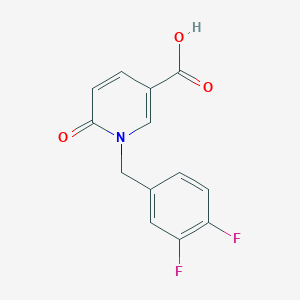

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is a compound that belongs to the class of furan-2-carbaldehydes, which are known for their utility in organic synthesis, particularly as C1 building blocks. These compounds are derived from biomass and have been used to synthesize various bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage without the need for protecting groups .

Synthesis Analysis

The synthesis of furan compounds with fluorine substituents can be achieved through different methods. One approach involves the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid, which allows for the introduction of aromatic substituents at specific positions on the furan ring . Another method includes the controllable fluorination of biomass-based 5-HMF and its derivatives, which can lead to the synthesis of various fluoro-substituted furan compounds by adjusting experimental conditions such as fluorine sources and mole ratios .

Molecular Structure Analysis

Vibrational spectroscopic investigations, including infrared and FT-Raman spectra, have been conducted on similar furan-2-carbaldehyde compounds. Density functional theory (DFT) calculations have been performed to optimize the molecular structure and to analyze the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization. The analysis of the molecular structure can provide insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Furan-2-carbaldehydes can undergo various chemical reactions, including Knoevenagel condensations with compounds containing active methyl or methylene groups. These reactions can be enhanced using microwave irradiation and can lead to the formation of diverse products, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines, which have potential applications in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehydes can be characterized by their thermodynamic properties, such as enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These properties are crucial for understanding the behavior of these compounds under various conditions and can inform their practical applications in synthesis, purification, and other processes . Additionally, surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorption of these compounds on metal surfaces, which is relevant for understanding their interaction with catalysts and potential use in sensors .

Applications De Recherche Scientifique

Vibrational Spectroscopic Investigations

A study conducted by Iliescu et al. (2002) employed vibrational spectroscopic techniques, including infrared and FT-Raman spectra, to investigate 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Density functional theory (DFT) calculations were performed for two rotational isomers of the compound, with findings suggesting the anti-form isomer being more stable than the syn-form isomer by 808.65 J mol−1 (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Chemical Reactions and Synthesis

Gajdoš et al. (2006) explored the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds, examining the effects of microwave irradiation on these reactions. This study led to the synthesis of several novel compounds, demonstrating the versatility of the furan-2-carbaldehyde derivative in organic synthesis (Gajdoš, Miklovič, & Krutošíková, 2006).

Surface Enhanced Raman Spectroscopy (SERS)

Another study by Iliescu et al. (2002) analyzed the surface enhanced Raman (SER) spectra of 5-(4-fluor-phenyl)-furan-2 carbaldehyde adsorbed on silver colloid. The research provided insights into the chemisorption of the molecules on the silver surface, indicating potential applications in materials science and analytical chemistry (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Thermodynamic Properties

The thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers were determined by Dibrivnyi et al. (2015), providing essential data for optimizing the synthesis and application of these compounds. The study contributes to a better theoretical understanding of the nature of these compounds (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).

Propriétés

IUPAC Name |

5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXGQUIJRGZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381858 |

Source

|

| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

CAS RN |

306936-05-0 |

Source

|

| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

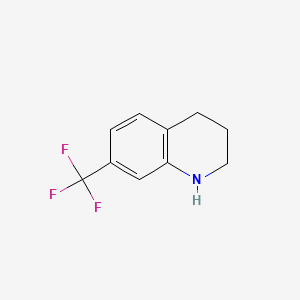

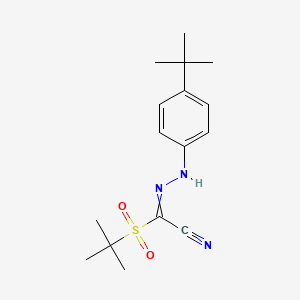

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

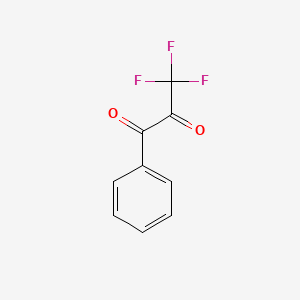

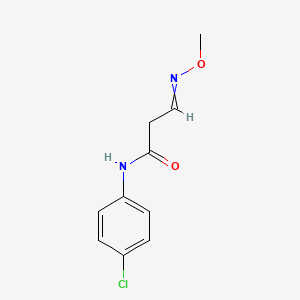

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

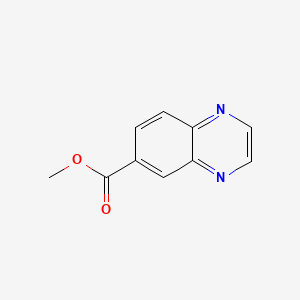

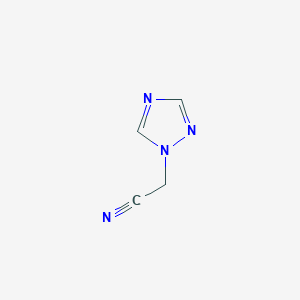

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)